[(2S)-morpholin-2-yl]methanamine
Description
[(2S)-Morpholin-2-yl]methanamine is a chiral secondary amine featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) with a methylamine group at the 2-position in the (S)-configuration. This scaffold is widely utilized in medicinal chemistry due to its versatility in hydrogen bonding, conformational rigidity, and ability to modulate physicochemical properties such as solubility and lipophilicity. It serves as a key intermediate in synthesizing inhibitors targeting enzymes like kinases and sirtuins .
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
[(2S)-morpholin-2-yl]methanamine |
InChI |
InChI=1S/C5H12N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-4,6H2/t5-/m0/s1 |
InChI Key |
OXYALYJRWGRVAM-YFKPBYRVSA-N |
Isomeric SMILES |
C1CO[C@H](CN1)CN |
Canonical SMILES |
C1COC(CN1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-morpholin-2-yl]methanamine can be achieved through several methods. One common approach involves the reaction of morpholine with formaldehyde and ammonium chloride under controlled conditions. The reaction typically requires heating and the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of [(2S)-morpholin-2-yl]methanamine may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group in [(2S)-morpholin-2-yl]methanamine participates in nucleophilic substitution reactions with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Example Reaction with Alkyl Halides :
The amine reacts with methyl iodide in acetonitrile under reflux to form N-methyl derivatives. Similar conditions (anhydrous MeCN, 60°C, inert atmosphere) yielded substituted products in ~14% yield for related morpholine amines .
Reagents & Conditions :
-
Alkylation : Alkyl halides (e.g., CH₃I), anhydrous MeCN, 60°C, N₂ atmosphere .
-
Acylation : Acetyl chloride, dichloromethane, triethylamine (base), 0°C to RT.
Products :
-
N-Alkylated or acylated derivatives (e.g., N-methyl or N-acetyl analogs).
Mannich Reactions
The amine acts as a Mannich base donor, reacting with aldehydes and ketones to form β-amino carbonyl compounds.
Example :
Reaction with formaldehyde and a secondary amine (e.g., morpholine) generates bis-Mannich bases. For structurally similar 2-morpholinoethanamine, this yielded tricyclic derivatives under mild conditions (EtOH, RT) .
Reagents & Conditions :
Products :
Coordination Chemistry
The amine group and morpholine oxygen can act as ligands in metal complexes.
Example :
Reaction with palladium(II) chloride in methanol forms stable complexes, leveraging the chelating ability of the morpholine nitrogen and amine group. Such complexes are explored in catalysis .
Reagents & Conditions :
Products :
Oxidation Reactions
Primary amines are susceptible to oxidation, but the morpholine ring may stabilize intermediates.
Example :
Controlled oxidation with KMnO₄ in acidic conditions converts the amine to a nitro compound, while stronger oxidants (e.g., CrO₃) may yield carboxylic acids.
Reagents & Conditions :
-
KMnO₄ (mild), H₂SO₄, 0–5°C.
-
CrO₃ (vigorous), H₂O, heat.
Products :
-
Nitromorpholine derivatives or morpholine-attached carboxylic acids.
Reductive Amination
The amine can undergo reductive amination with carbonyl compounds to form secondary amines.
Example :
Reaction with acetone and NaBH₃CN in methanol yields N-isopropyl derivatives. Similar conditions for tetrahydrofuran-based amines achieved >70% yields.
Reagents & Conditions :
-
Ketones/aldehydes, NaBH₃CN or H₂/Pd-C, MeOH, RT.
Products :
-
Secondary amines with improved lipophilicity.
Salt Formation
The amine readily forms salts with acids, enhancing solubility for pharmaceutical applications.
Example :
Treatment with HCl in diethyl ether produces the dihydrochloride salt, as confirmed for morpholin-2-ylmethanamine dihydrochloride (m.p. >250°C) .
Reagents & Conditions :
Products :
Key Mechanistic Insights
-
Steric Effects : The morpholine ring introduces steric hindrance, reducing reaction rates in bulky electrophiles .
-
Electronic Effects : The amine’s electron-donating morpholine ring enhances nucleophilicity compared to aliphatic amines.
-
Chirality Impact : The (2S)-configuration influences stereoselectivity in asymmetric syntheses .
Scientific Research Applications
Medicinal Chemistry Applications
Drug Development :
[(2S)-morpholin-2-yl]methanamine serves as a scaffold for developing new drugs. Its structural versatility allows for modifications that enhance biological activity and selectivity towards specific targets. Research indicates that it can act as both an inhibitor and an activator of various enzymes, making it a valuable candidate for therapeutic applications.
Enzyme Interaction Studies :
Studies have shown that [(2S)-morpholin-2-yl]methanamine can influence enzymatic activity through competitive inhibition or activation. This dual functionality is crucial for exploring its potential in treating diseases by modulating metabolic pathways. For example, it has been investigated for its binding affinity to CHK1 (Checkpoint Kinase 1), a critical regulator in cell cycle control and cancer therapy .
Biochemical Research Applications
Assays and Experimental Models :
In biochemical assays, [(2S)-morpholin-2-yl]methanamine is utilized to study interactions with specific receptors or enzymes. Its ability to modulate signaling pathways makes it essential for understanding disease mechanisms and developing new therapeutic strategies.
Molecular Dynamics Studies :
Recent studies employing molecular dynamics simulations have explored the ligand-receptor interactions of [(2S)-morpholin-2-yl]methanamine with viral proteins, such as the SARS-CoV-2 main protease. These studies highlight the significance of specific amino acid interactions in enhancing ligand binding affinity, which is vital for drug design against viral infections .
Organic Synthesis Applications
Synthetic Versatility :
The compound can be synthesized through various methods that preserve its stereochemistry while allowing further functionalization. This versatility is advantageous in organic synthesis, enabling the creation of derivatives with tailored properties for specific applications.
Case Studies
- CHK1 Inhibitor Development : Research focusing on [(2S)-morpholin-2-yl]methanamine has led to the development of potent CHK1 inhibitors that show promise in cancer treatment by selectively targeting tumor cells while sparing normal cells .
- Viral Protein Interaction : Molecular dynamics studies have revealed critical insights into how [(2S)-morpholin-2-yl]methanamine interacts with viral proteins, paving the way for novel antiviral therapies .
Mechanism of Action
The mechanism of action of [(2S)-morpholin-2-yl]methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
The table below highlights structural differences among morpholine-based methanamine derivatives:
Key Observations :
- Substituent Effects : The addition of bulky groups (e.g., bromo-pyrazolo-pyridine in ) increases molecular weight and may enhance target specificity but reduce solubility.
- Salt Forms : Dihydrochloride salts (e.g., ) improve crystallinity and stability for pharmaceutical formulations.
- Ring Modifications : Replacing morpholine with pyrrolidine () alters ring strain and electronic properties, affecting binding affinity.
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
| Compound | clogP* | Solubility (logS) | Biological Activity (IC₅₀/Inhibition %) | Target Relevance |
|---|---|---|---|---|
| [(2S)-Morpholin-2-yl]methanamine | 0.12 | -1.34 | N/A (Intermediate) | Kinase inhibitor synthesis |
| 1-[(2S)-4-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine | 2.58 | -4.12 | Not reported (Chk1 binding inferred) | Anticancer (kinase inhibition) |
| (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride | 0.85 | -2.50 | Antimicrobial activity (bactericide) | Broad-spectrum applications |
| (5-Phenylfuran-2-yl)methanamine derivatives (SAR reference) | 3.5–5.14 | -4.43 to -3.2 | SIRT2 inhibition (33 ± 3% at 10 μM) | Neurodegenerative disease targets |
*clogP values estimated using analogous structures.
Key Findings :
Biological Activity
[(2S)-morpholin-2-yl]methanamine, a morpholine derivative, has garnered attention in medicinal chemistry for its diverse biological activities. This compound is characterized by its morpholine ring, which contributes to its interaction with various biological targets, particularly in the context of drug development. This article reviews the biological activity of [(2S)-morpholin-2-yl]methanamine, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
1. Structure and Properties
The structure of [(2S)-morpholin-2-yl]methanamine can be represented as follows:
This compound contains a morpholine ring, which is a six-membered ring containing one oxygen and five carbon atoms. The amine group attached to the methylene bridge enhances its reactivity and potential interactions with biological molecules.
[(2S)-morpholin-2-yl]methanamine exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various kinases, which are crucial in cellular signaling pathways. For example, it can inhibit cyclin-dependent kinases (CDKs), affecting cell cycle regulation and promoting apoptosis in cancer cells .
- Receptor Interaction : Research indicates that [(2S)-morpholin-2-yl]methanamine can interact with specific receptors, modulating their activity and influencing downstream signaling pathways. This interaction may lead to altered gene expression and cellular responses .
3. Biological Activity
The biological activity of [(2S)-morpholin-2-yl]methanamine has been investigated in various studies:
3.1 Anticancer Activity
Several studies have highlighted the anticancer properties of this compound:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that [(2S)-morpholin-2-yl]methanamine effectively inhibits the proliferation of various cancer cell lines by disrupting key signaling pathways involved in cell division .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases .
3.2 Anti-inflammatory Effects
Research has also suggested that [(2S)-morpholin-2-yl]methanamine possesses anti-inflammatory properties:
- Cytokine Regulation : It modulates the expression of pro-inflammatory cytokines, potentially reducing inflammation in various models .
4.1 Case Study: Inhibition of CDKs
A study investigating the inhibition of CDKs by [(2S)-morpholin-2-yl]methanamine demonstrated that the compound effectively reduced cell viability in human cancer cell lines (e.g., HT29) through G1/S phase arrest. The study utilized the sulforhodamine B assay to quantify cell viability and found significant dose-dependent effects .
4.2 Case Study: Anti-inflammatory Activity
In another study focusing on inflammatory models, [(2S)-morpholin-2-yl]methanamine was shown to decrease levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential role for this compound in managing inflammatory diseases .
5. Comparative Analysis with Similar Compounds
To better understand the unique properties of [(2S)-morpholin-2-yl]methanamine, it is useful to compare it with other morpholine derivatives:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Morpholine | Simple Morpholine | Solvent properties |
| Thiomorpholine | Sulfur-containing | Antimicrobial activity |
| [(4-(1H-Pyrazolo[3,4-b]pyridin) | Complex Morpholine | Anticancer activity |
6. Conclusion
[(2S)-morpholin-2-yl]methanamine exhibits significant biological activity through its interactions with various molecular targets, particularly in cancer therapy and inflammation regulation. Ongoing research continues to explore its therapeutic potential and mechanisms of action, paving the way for future drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
